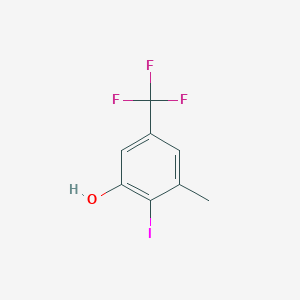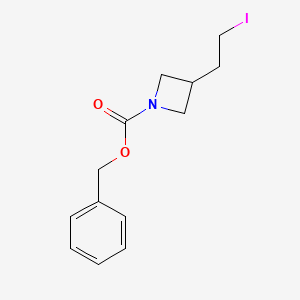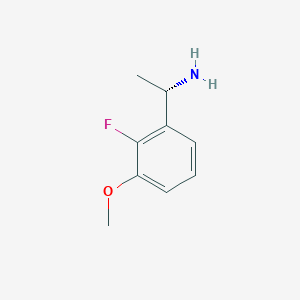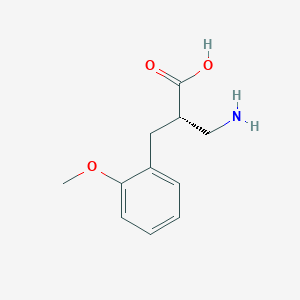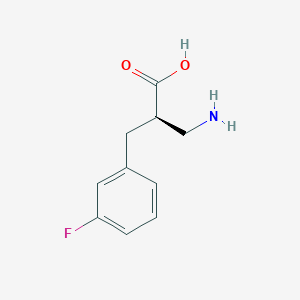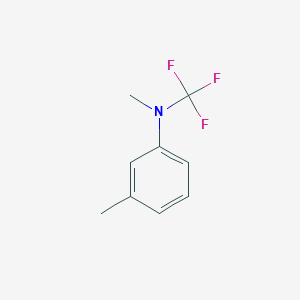
N,3-dimethyl-N-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,3-dimethyl-N-(trifluoromethyl)aniline: is an organic compound characterized by the presence of a trifluoromethyl group attached to an aniline ring, along with two methyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
N-Methylation of 3-(trifluoromethyl)aniline: This method involves the methylation of 3-(trifluoromethyl)aniline using methyl iodide in the presence of a base such as potassium carbonate.
N,N-Dimethylation: Another approach involves the direct dimethylation of 3-(trifluoromethyl)aniline using formaldehyde and formic acid under acidic conditions.
Industrial Production Methods: Industrial production of N,3-dimethyl-N-(trifluoromethyl)aniline often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of catalysts to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,3-dimethyl-N-(trifluoromethyl)aniline is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and molecular interactions .
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties .
Wirkmechanismus
The mechanism of action of N,3-dimethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects . The pathways involved often include modulation of enzyme activity or receptor signaling .
Vergleich Mit ähnlichen Verbindungen
- N,N-Dimethyl-3-(trifluoromethyl)aniline
- N-Methyl-3-(trifluoromethyl)aniline
- N,N-Dimethyl-4-(trifluoromethyl)aniline
Comparison:
- N,N-Dimethyl-3-(trifluoromethyl)aniline: Similar in structure but lacks the additional methyl group on the nitrogen atom, which can influence its reactivity and applications .
- N-Methyl-3-(trifluoromethyl)aniline: Contains only one methyl group on the nitrogen, leading to different chemical properties and potential uses .
- N,N-Dimethyl-4-(trifluoromethyl)aniline: The position of the trifluoromethyl group on the aniline ring is different, affecting its chemical behavior and applications .
N,3-dimethyl-N-(trifluoromethyl)aniline stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C9H10F3N |
|---|---|
Molekulargewicht |
189.18 g/mol |
IUPAC-Name |
N,3-dimethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-7-4-3-5-8(6-7)13(2)9(10,11)12/h3-6H,1-2H3 |
InChI-Schlüssel |
NYVCMDGAQOTXOS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)N(C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


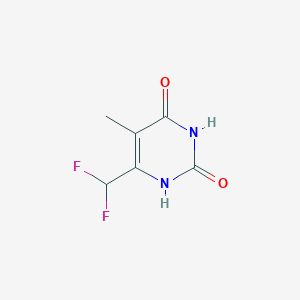
![N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)
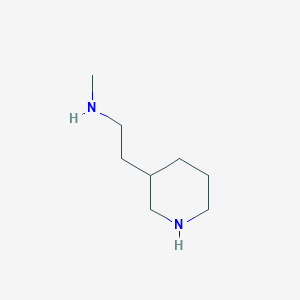
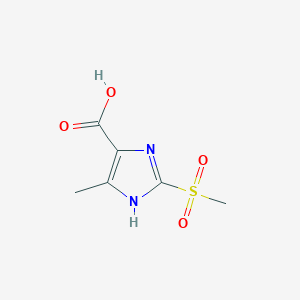
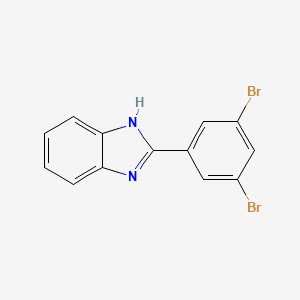

![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
![4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13978968.png)

